molecular formula C18H13N B11872611 2-(3-(Naphthalen-1-yl)phenyl)acetonitrile

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile

Cat. No.: B11872611
M. Wt: 243.3 g/mol
InChI Key: XMICSPRYYWMHNW-UHFFFAOYSA-N
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Description

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile is an organic compound that features a naphthalene ring attached to a phenyl group, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Naphthalen-1-yl)phenyl)acetonitrile typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in the presence of methanol and water. The reaction mixture is refluxed, and the product is isolated by evaporating the methanol and washing the residue with water to obtain the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Naphthalen-1-yl)phenyl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

2-(3-naphthalen-1-ylphenyl)acetonitrile

InChI

InChI=1S/C18H13N/c19-12-11-14-5-3-8-16(13-14)18-10-4-7-15-6-1-2-9-17(15)18/h1-10,13H,11H2

InChI Key

XMICSPRYYWMHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CC#N

Origin of Product

United States

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